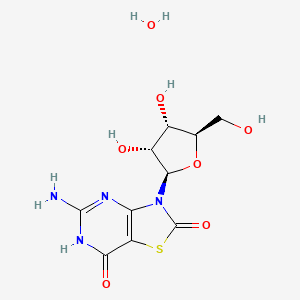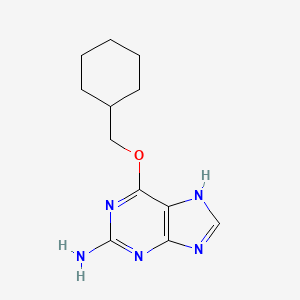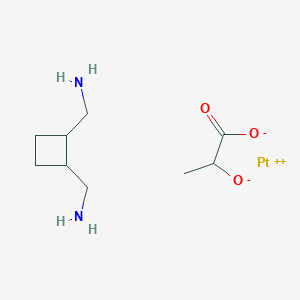![molecular formula C20H20N2O4 B1684014 4-[4-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-メチル-1H-ピラゾール-5-イル]-6-エチルベンゼン-1,3-ジオール CAS No. 171009-07-7](/img/structure/B1684014.png)
4-[4-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-メチル-1H-ピラゾール-5-イル]-6-エチルベンゼン-1,3-ジオール
概要
説明
CCT018159は、熱ショックタンパク質90(HSP90)のATPase活性を阻害する役割で知られる合成化合物です。 これは、内皮細胞と腫瘍細胞の重要な機能を阻害する能力があるため、癌治療において大きな可能性を示している3,4-ジアリールピラゾールレゾルシノールです .
科学的研究の応用
CCT018159 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of HSP90 ATPase activity.
Biology: The compound is used to investigate the role of HSP90 in cellular processes and its potential as a target for cancer therapy.
Medicine: CCT018159 has shown promise in preclinical studies as a potential anticancer agent. It inhibits the proliferation of cancer cells and induces apoptosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting HSP90 .
作用機序
CCT018159は、HSP90のATPase活性を阻害することでその効果を発揮します。この阻害はHSP90の機能を阻害し、ErbB2、Raf-1、Aktなどのいくつかの重要な癌遺伝子タンパク質を含む、そのクライアントタンパク質の分解を引き起こします。 これらのタンパク質の破壊は、癌細胞における細胞周期停止とアポトーシスをもたらします .
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploration of its potential uses, based on the properties of the functional groups present in the molecule. For example, if the compound exhibits anti-inflammatory or antioxidant activities, it could potentially be developed into a new therapeutic agent .
準備方法
CCT018159の合成には、3,4-ジアリールピラゾールレゾルシノールの調製が含まれます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒を使用し、最終生成物はこれらの溶媒に可溶性の固体になります .
化学反応の分析
CCT018159は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、様々な酸化誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行することができます。
置換: CCT018159のアリール基は、他の官能基で置換することができ、異なる特性を持つ誘導体を生成することができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤があります。 .
科学研究の応用
CCT018159は、幅広い科学研究の応用を持っています。
化学: HSP90のATPase活性の阻害を研究するためのモデル化合物として使用されています。
生物学: この化合物は、細胞プロセスにおけるHSP90の役割とその癌治療標的としての可能性を調べるために使用されています。
医学: CCT018159は、前臨床試験において、潜在的な抗癌剤として有望な結果を示しています。これは、癌細胞の増殖を阻害し、アポトーシスを誘導します。
類似化合物との比較
CCT018159は、その特定の構造と作用機序により、HSP90阻害剤の中で独特です。類似の化合物には以下のようなものがあります。
17-アリルアミノ-17-デメトキシゲルドナマイシン(17-AAG): 異なる構造を持つが、同様の作用機序を持つもう一つのHSP90阻害剤です。
ゲルドナマイシン: HSP90を阻害する天然物ですが、異なる薬物動態を持っています。
CCT018159は、その合成起源と特定の阻害プロファイルにより、癌研究と薬物開発において貴重なツールとなっています。
特性
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMENVYXDJDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122866 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-07-7 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCT-018159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-018159 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CCT-018159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)


![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)



